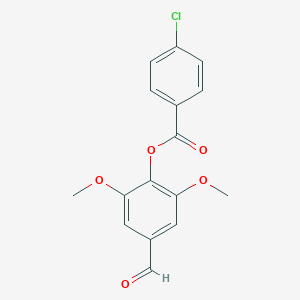
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate, also known as DFB, is a chemical compound that has been widely used in scientific research for its unique properties. DFB is a highly reactive compound that can be easily synthesized and has been found to have a variety of applications in the fields of biochemistry and pharmacology. In
Wissenschaftliche Forschungsanwendungen
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has been widely used in scientific research for its unique properties. It has been found to have a variety of applications in the fields of biochemistry and pharmacology. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has been used as a reagent for the synthesis of other compounds, such as benzimidazoles and quinolines. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Wirkmechanismus
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate is a highly reactive compound that can undergo a variety of chemical reactions. It has been found to react with a variety of nucleophiles, such as amines and alcohols, to form adducts. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has also been found to react with DNA to form covalent adducts, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has also been found to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has several advantages for lab experiments. It is a highly reactive compound that can be easily synthesized and purified. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has also been found to have a variety of applications in the fields of biochemistry and pharmacology. However, 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate also has several limitations. It is a highly toxic compound that requires careful handling and disposal. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate can also react with a variety of nucleophiles, which can complicate its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate in scientific research. One area of research is the development of new synthetic methods for 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate and its derivatives. Another area of research is the development of new applications for 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate in the fields of biochemistry and pharmacology. Additionally, there is a need for further research into the mechanism of action of 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate and its effects on biological systems.
Synthesemethoden
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate can be synthesized through a simple reaction between 4-chlorobenzoic acid and 4-formyl-2,6-dimethoxyphenol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and requires careful monitoring of temperature and reaction time. The resulting product is a white crystalline solid that can be purified through recrystallization.
Eigenschaften
Produktname |
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate |
|---|---|
Molekularformel |
C16H13ClO5 |
Molekulargewicht |
320.72 g/mol |
IUPAC-Name |
(4-formyl-2,6-dimethoxyphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C16H13ClO5/c1-20-13-7-10(9-18)8-14(21-2)15(13)22-16(19)11-3-5-12(17)6-4-11/h3-9H,1-2H3 |
InChI-Schlüssel |
TVNUSRBZOKXAIR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)Cl)OC)C=O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)Cl)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306212.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306213.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306214.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306215.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306217.png)
![3-Methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B306220.png)
![3-methyl-N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B306221.png)
![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306222.png)
![4-{[(2Z,5E)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306223.png)
![N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B306224.png)
![N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306225.png)
![N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B306230.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306231.png)
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B306232.png)